molecular formula C12H17NO4S B3162695 2-Benzenesulfonamido-3-methylpentanoic acid CAS No. 879876-90-1

2-Benzenesulfonamido-3-methylpentanoic acid

Cat. No. B3162695
CAS RN: 879876-90-1
M. Wt: 271.33 g/mol
InChI Key: WWGFHIUBQGZSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzenesulfonamido-3-methylpentanoic acid, also known as BSMPA, is an organic compound in the sulfonamido acid family. It is a white solid that is soluble in polar solvents such as water and alcohols. BSMPA has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Sulfur Chemistry in Acid Gas Treatment

Benzenesulfonamides, due to their structural features, play a significant role in sulfur chemistry, particularly in the treatment of acid gases. Acid gases, which contain harmful compounds like H2S and CO2, are major byproducts of hydrocarbon fuels. Sulfur chemistry, including the use of benzenesulfonamide derivatives, is crucial for understanding the Claus process, a common method for sulfur recovery from acid gas. Enhancements in the Claus process, informed by sulfur chemistry, aim to recover more sulfur and reduce operational costs, showcasing the importance of benzenesulfonamide structures in industrial applications (Gupta, Ibrahim, & Shoaibi, 2016).

Antimicrobial Applications

Compounds structurally related to 2-Benzenesulfonamido-3-methylpentanoic acid, such as p-Cymene, demonstrate a wide range of biological activities, including antimicrobial effects. This highlights the potential for benzenesulfonamido derivatives in developing new antimicrobial agents, addressing the urgent need for new substances with antimicrobial properties due to the rise of antimicrobial resistance. The antimicrobial activity of these compounds, either alone or as part of plant extracts, underscores their potential in healthcare and biomedical applications (Marchese et al., 2017).

Gut Function Regulation

Benzoic acid, a compound with structural similarities to benzenesulfonamides, has been shown to regulate gut functions. Its use as an antibacterial and antifungal preservative in foods and feeds might improve growth and health by promoting gut functions, including digestion, absorption, and barrier functions. This suggests that derivatives of benzenesulfonamides could also find applications in enhancing gut health (Mao, Yang, Chen, Yu, & He, 2019).

Anticancer Agent Development

The Knoevenagel condensation process, involving compounds like benzenesulfonamides, is a key method for developing anticancer agents. This reaction is essential for generating biologically active molecules with significant anticancer activity, highlighting the critical role of benzenesulfonamide derivatives in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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